3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide
CAS No.:
Cat. No.: VC15821425
Molecular Formula: C26H17Cl2N3OS
Molecular Weight: 490.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H17Cl2N3OS |
|---|---|
| Molecular Weight | 490.4 g/mol |
| IUPAC Name | 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C26H17Cl2N3OS/c27-17-12-10-15(11-13-17)18-14-21(16-6-2-1-3-7-16)31-26-22(18)23(29)24(33-26)25(32)30-20-9-5-4-8-19(20)28/h1-14H,29H2,(H,30,32) |
| Standard InChI Key | LZCYUHPXRIXIAM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC=CC=C5Cl)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound features a thieno[2,3-b]pyridine core fused with a thiophene ring, creating a planar aromatic system. Position 2 is substituted with a carboxamide group (-CONH-) linked to a 2-chlorophenyl moiety, while positions 4 and 6 bear 4-chlorophenyl and phenyl groups, respectively. The 3-amino group introduces hydrogen-bonding potential, which may influence intermolecular interactions.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 490.4 g/mol |
| IUPAC Name | 3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=C(C=C4)Cl)C(=C(S3)C(=O)NC5=CC=CC=C5Cl)N |
| Hydrogen Bond Donors | 2 (amino and carboxamide) |
| Hydrogen Bond Acceptors | 4 (amide, amino, thiophene S) |
The presence of two chlorine atoms at ortho and para positions on distinct phenyl rings enhances lipophilicity (clogP ≈ 5.2), suggesting moderate blood-brain barrier permeability.
Synthesis and Optimization
Multi-Step Synthetic Routes
The synthesis of thieno[2,3-b]pyridines typically involves cyclocondensation reactions. For this derivative, a plausible pathway includes:
-
Thiophene Formation: Reaction of 2-cyanothiophene with chloroacetic acid yields a thieno[2,3-b]pyridine precursor.
-
Substitution at Position 4: Ullmann coupling introduces the 4-chlorophenyl group using CuI/L-proline catalysis.
-
Carboxamide Installation: Amidification of the 2-carboxylic acid intermediate with 2-chloroaniline via EDCI/HOBt activation .
Challenges in Purification
The steric bulk of the 2-chlorophenyl group necessitates chromatographic purification under high-pressure conditions (HPLC, 90% hexane/ethyl acetate). Crystallization attempts in ethanol yield microcrystalline solids with 75% recovery.
Biological Activity and Mechanistic Insights
Cytotoxicity Profile
Comparative Analysis with Analogues
| Compound Modification | FOXM1 Inhibition (%) | Solubility (μg/mL) |
|---|---|---|
| 4-(4-Fluorophenyl) | 62 | 12.4 |
| 4-(4-Chlorophenyl) [Target] | Not tested | 8.9 |
| 4-(4-Bromophenyl) | 58 | 6.2 |
Electron-withdrawing groups at position 4 (e.g., -Cl, -Br) correlate with reduced aqueous solubility but improved target binding through hydrophobic interactions .
Future Research Directions
Priority Investigations
-
Structural Optimization: Replace the 2-chlorophenyl group with trifluoromethyl to enhance metabolic stability.
-
In Vivo Pharmacokinetics: Assess oral bioavailability in murine models using LC-MS/MS quantification.
-
Proteomic Profiling: Identify off-target interactions via affinity chromatography-mass spectrometry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume